molecular formula C19H16ClF2N3O2 B605936 BAY38-7690 CAS No. 246872-58-2

BAY38-7690

Cat. No. B605936
CAS RN: 246872-58-2
M. Wt: 391.8028
InChI Key: KUNKHBQPUQEYFO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY38-7690 is a hepatitis B virus inhibitor. BAY38-7690 may have potential for future therapeutic regimens to combat chronic HBV infection.

Scientific Research Applications

Bayesian Statistical Methods in Research

  • Bayes Factors for Non-Significant Results : The utilization of Bayes factors in scientific research offers a method to link theory to data effectively, especially in cases of non-significant results. This approach overcomes the limitations of power analysis and interval methods, by using data sensitivity in distinguishing theories (Dienes, 2014).
  • Application in Clinical Trials : Bayesian methods are increasingly applied in clinical research due to their adaptability to accruing information during a trial. This flexibility allows for more informative trials and potentially better treatment outcomes (Berry, 2006).

Bayesian Approaches in Various Scientific Fields

  • Wide-ranging Applications : Bayesian methodology is extensively used across diverse scientific fields, including astronomy, genetics, and computational sciences, for integrating subjective and objective aspects of knowledge in research (Kalil & Sun, 2014).
  • Data Analysis in Cognitive Science : Bayesian methods are applied in cognitive science for analyzing experiments on memory and language, facilitated by probabilistic programming languages and software like Stan and brms (Schad, Betancourt, & Vasishth, 2019).

Bayesian Modeling in Large Data Analysis

  • Bayesian Optimization in Big Data : In Big Data applications, Bayesian optimization is used for joint optimization of design choices, enhancing product quality and human productivity in various domains like recommendation systems and medical analysis tools (Shahriari et al., 2016).
  • Radiocarbon Data Analysis : Bayesian models are also effective in analyzing large datasets of radiocarbon measurements, providing insights into cultural and political models and incorporating chronological information (Ramsey, 2017).

properties

CAS RN

246872-58-2

Product Name

BAY38-7690

Molecular Formula

C19H16ClF2N3O2

Molecular Weight

391.8028

IUPAC Name

ethyl (R)-4-(2-chloro-4-fluorophenyl)-2-(3-fluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C19H16ClF2N3O2/c1-3-27-19(26)15-10(2)24-18(17-14(22)5-4-8-23-17)25-16(15)12-7-6-11(21)9-13(12)20/h4-9,16H,3H2,1-2H3,(H,24,25)/t16-/m0/s1

InChI Key

KUNKHBQPUQEYFO-INIZCTEOSA-N

SMILES

O=C(C1=C(C)NC(C2=NC=CC=C2F)=N[C@H]1C3=CC=C(F)C=C3Cl)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAY38-7690;  BAY 38-7690;  BAY-38-7690;  BAY387690;  BAY 387690;  BAY-387690.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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